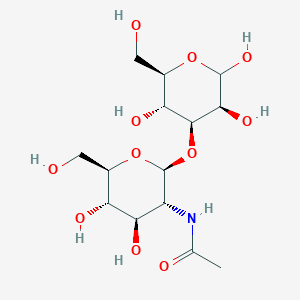

β-D-GlcNAc-(1->3)-D-Manp

描述

Synthesis Analysis

The synthesis of related glycosidic linkages, such as the beta-D-GlcpNAc-(1->2) and other similar structures, has been reported, demonstrating the ability to create complex oligosaccharides. For instance, Ogawa et al. (1995) reported the synthesis of a reactive acceptor analog for N-acetylglucosaminyltransferase-V, showcasing the chemical synthesis of complex trisaccharides that mimic natural glycosylation patterns (Ogawa et al., 1995).

Molecular Structure Analysis

NMR and molecular modeling studies provide insights into the conformational preferences and structural characteristics of glycosidic linkages. Lycknert et al. (2004) conducted NMR and molecular modeling studies to investigate the interaction between wheat germ agglutinin and a specific disaccharide epitope, offering valuable information on the molecular structure and conformational dynamics of such glycosidic linkages (Lycknert et al., 2004).

Chemical Reactions and Properties

The reactivity and functional capabilities of specific glycosidic linkages underpin their role in enzymatic processes and biological recognition. Studies on the enzymatic activity of glycosyltransferases, such as N-acetylglucosaminyltransferase, reveal the critical role of these linkages in the biosynthesis of glycoconjugates and their recognition properties (Kanie et al., 1994).

科学研究应用

合成和酶活性:β-D-GlcNAc-(1→2)-5a-carba-α-D-Manp-(1→6)-β-D-Glc-O(CH2)7CH3,β-D-GlcNAc-(1→3)-D-Manp 的碳环类似物,显示出作为 N-乙酰葡糖胺基转移酶-V 受体的完全活性。这一发现对于理解类似结构的合成和活性至关重要 (Ogawa 等人,1995 年)。

分子建模和相互作用研究:β-D-GlcNAc-(1→6)-α-D-Manp 二糖,与 β-D-GlcNAc-(1→3)-D-Manp 相关,是细胞表面糖缀合物的组成部分和恶性肿瘤标志物。通过分子建模和核磁共振波谱研究了它在小麦胚芽凝集素存在下的构象偏好,表明了几种潜在的结合状态构象 (Lycknert 等人,2004 年)。

在酶识别中的重要性:研究表明,β-D-GlcNAc-(1→2)-α-D-Manp-(1→6)-β-D-Glc-OR 中 Glc 残基上的任何羟基对其被 N-乙酰葡糖胺基转移酶-V 识别都不是至关重要的,这表明该酶具有特定的识别机制 (Linker 等人,1993 年)。

在酶促测定中的应用:合成相关的四糖和五糖,它们是特定 N-乙酰葡糖胺基转移酶的底物,对于量化酶促转化的酶促测定至关重要。这种合成方法有助于理解复杂的碳水化合物结构 (Srivastava & Hindsgaul,1992 年)。

酶抑制剂筛选:前向亲和色谱结合质谱已被用于确定酶抑制剂的结合常数,包括 β-D-GlcNAc-(1→3)-D-Manp 的类似物。该技术对于酶抑制剂的快速评估很有价值 (Zhang 等人,2001 年)。

结构研究:已经对糖肽进行了详细的结构研究,包括含有 β-D-GlcNAc-(1→3)-D-Manp 的糖肽,以了解生物系统中碳水化合物单元的复杂性 (Conchie 等人,1983 年)。

作用机制

Target of Action

GlcNAcbeta1-3Man, also known as 3-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose, beta-D-GlcpNAc-(1->3)-D-Manp, or beta-D-GlcNAc-(1->3)-D-Man, primarily targets N-linked glycoproteins . These glycoproteins play a crucial role in various biological processes, including cell-cell interaction, immune response, and protein folding .

Mode of Action

The compound interacts with its targets through a process known as glycosylation, where it adds a GlcNAc group to the mannose residue of the glycoprotein via a beta-1,3 linkage . This modification can alter the function and stability of the target glycoprotein .

Biochemical Pathways

GlcNAcbeta1-3Man is involved in the hexosamine biosynthesis pathway (HBP), which is responsible for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) . UDP-GlcNAc is a critical substrate for protein glycosylation, including the modification of N-linked glycoproteins . The HBP pathway is regulated to maintain the homeostasis of UDP-GlcNAc content .

Pharmacokinetics

The bioavailability of similar compounds like glucosamine has been studied, and they are known to have good oral bioavailability .

Result of Action

The action of GlcNAcbeta1-3Man results in the formation of GlcNAcβ1-6Manα1 branches in N-linked glycoproteins . This modification is often observed in malignant transformation and is associated with the stabilization of growth factor receptors, destabilization of intercellular adhesion, and acquisition of a migratory phenotype .

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3S,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWNIYCPCRHGAE-DLDFRZNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-[2-Acetamido-2-deoxy-beta-D-glucopyranosyl]-D-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)